molecular formula C16H14N2O3 B5589604 5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5589604
M. Wt: 282.29 g/mol
InChI Key: BUONKIRPWNSSGI-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a 3,4-dimethoxyphenyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.

    1,2,5-Oxadiazole: A less common isomer with distinct chemical properties.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both 3,4-dimethoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-13-9-8-12(10-14(13)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUONKIRPWNSSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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